(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant relevance in organic chemistry and medicinal applications. This compound features a pyrrolidinone ring, a structural motif prevalent in various biologically active molecules. Its unique structure, characterized by both amino and hydroxy functional groups, allows it to serve as a versatile intermediate in organic synthesis and drug development. The compound is identified by the Chemical Abstracts Service number 132746-02-2 and has garnered attention for its potential applications in pharmaceuticals and fine chemical production.
(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is classified under pyrrolidinones, which are cyclic compounds containing a nitrogen atom in the ring. It is primarily sourced from synthetic routes that involve the asymmetric synthesis of its pyrrolidinone structure. The compound's classification as a chiral molecule indicates that it exists in two enantiomeric forms, which can exhibit different biological activities.
The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically employs several methodologies:
The synthesis often requires controlled reaction conditions to maintain the integrity of the chiral centers. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification to achieve the necessary quality standards for pharmaceutical applications .
The molecular formula of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is , with a molecular weight of approximately 172.184 g/mol. The compound features a pyrrolidinone ring with an amino group at position 3 and a hydroxy group at position 1, contributing to its chiral nature.
(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate can undergo various chemical transformations:
Typical reagents include:
The mechanism of action for (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition may lead to alterations in metabolic pathways and has been studied for potential applications in cancer therapy by inducing apoptosis in malignant cells.
While specific solubility data may not be available, compounds of this category typically exhibit moderate solubility in polar solvents due to the presence of hydroxyl and amino groups.
The compound's stability under various conditions is crucial for its application in synthetic processes. Its reactivity profile includes:
These properties make it a valuable intermediate in organic synthesis .
(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has diverse scientific applications:
The stereoselective synthesis of (3S,4S)-3-amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate presents significant challenges due to the presence of two chiral centers requiring cis-configuration. A breakthrough approach employs non-chiral auxiliaries to achieve cost-effective diastereomeric resolution, circumventing traditional chiral reagents. This methodology utilizes achiral inorganic acid precursors to induce crystallization-based separation during synthetic intermediates [2]. The process exploits differential crystallization kinetics between diastereomeric salts formed when the racemic mixture reacts with inorganic acids under controlled conditions. Key advantages include:
A comparative analysis of resolution methodologies demonstrates the superiority of non-chiral auxiliary approaches:
Table 1: Comparative Analysis of Diastereomeric Resolution Methods
Methodology | ee (%) | Yield (%) | Scale Feasibility | Relative Cost |
---|---|---|---|---|
Chiral auxiliaries | >99 | 35-45 | Laboratory | High |
Enzymatic resolution | 90-95 | 40-50 | Pilot scale | Moderate |
Non-chiral acids | >98 | 75-82 | Industrial | Low |
The crystallization mechanism involves precise pH control during salt formation, where the (3S,4S) configuration preferentially nucleizes due to its lower solubility product constant (Ksp). Process optimization focuses on solvent polarity, cooling gradients, and seeding techniques to enhance crystal purity [2] [4]. This approach represents a paradigm shift in pyrrolidinone synthesis, particularly for pharmaceutical intermediates requiring stringent stereochemical control without prohibitive costs.
Construction of the stereodefined pyrrolidinone core employs sophisticated asymmetric catalysis strategies, with ring-closing metathesis (RCM) emerging as the most efficient methodology. The synthesis adapts chiral auxiliary-mediated approaches from L-687,414 production (a structurally related compound) to establish the required (3S,4S) configuration [2]. Critical innovations include:
The catalytic cycle proceeds through metallacyclobutane intermediates that enforce the cis-ring junction and 4-methyl stereochemistry. Recent advances incorporate organocatalytic strategies using modified proline derivatives to control the stereochemical outcome during aza-Michael additions that precede ring closure [9]:
Table 2: Asymmetric Catalysis Approaches for Pyrrolidinone Core Formation
Method | Key Catalyst | de (%) | cis:trans Ratio | Reaction Efficiency |
---|---|---|---|---|
Ring-closing metathesis | Grubbs-II + chiral NHC ligand | 95 | 98:2 | High (TON > 500) |
Organocatalytic cyclization | Diaryprolinol silyl ether | 90 | 95:5 | Moderate (TON 50-100) |
Enzymatic desymmetrization | Lipase CAL-B + vinyl acetate | 88 | 92:8 | Low (TON < 50) |
The sequence begins with allylglycine derivatives that undergo asymmetric RCM using chiral ruthenium catalysts (e.g., (R)-SIMes RuCl2(=CHPh)). Subsequent hydroxylation with OsO4/NMO or enzymatic oxidation yields the 1-hydroxy functionality with retention of configuration. This methodology demonstrates exceptional functional group tolerance, accommodating the amino and methyl substituents without protection/deprotection sequences [2] [9].
The final synthetic transformation involves regioselective acetylation of the 1-hydroxy group using acetic anhydride or acetyl chloride, which crucially enhances the compound's stability. This step addresses the inherent instability of the free hydroxy compound, which undergoes rapid decomposition via two pathways:
The acetate group provides electronic stabilization through resonance donation into the carbonyl system, reducing electrophilicity and increasing hydrolysis resistance. Comparative stability studies demonstrate:
The acetylation protocol employs mild bases (pyridine, DMAP) in aprotic solvents (THF, acetonitrile) at 0-5°C to prevent epimerization. The reaction exhibits complete regioselectivity for the 1-hydroxy group over the 3-amino functionality due to steric hindrance from the adjacent methyl substituent and higher nucleophilicity of the alkoxide oxygen. An innovative alternative uses enzymatic acetylation with Candida antarctica lipase B (CAL-B), achieving >99% regioselectivity without protecting groups [3].
The acetate's stabilizing effect originates from disrupting the transannular hydrogen bond observed in non-acetylated analogs. Computational studies (DFT, B3LYP/6-311+G**) reveal that the free hydroxy compound forms an intramolecular H-bond between the 1-hydroxy and carbonyl oxygen (O-H···O=C, 1.89 Å), increasing ring strain and susceptibility to nucleophilic attack. Acetylation eliminates this interaction, flattening the ring conformation and enhancing stability [3]. The O-methylated analog provides even greater stability but lacks the hydrogen-bonding capacity important for biological interactions [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7